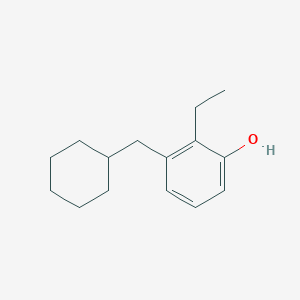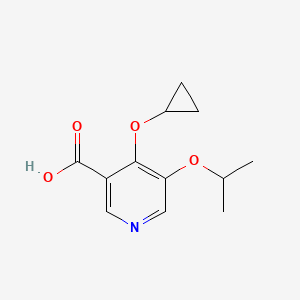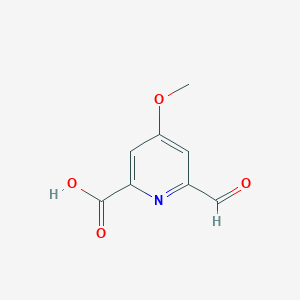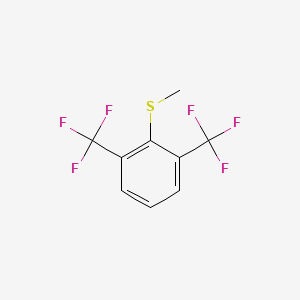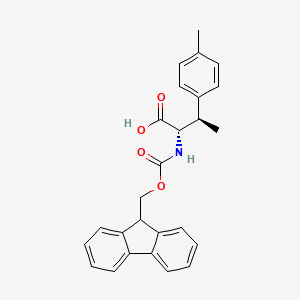
6-(4-Ethoxyphenyl)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Ethoxyphenyl)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of an ethoxy group attached to the phenyl ring, which is further connected to the nicotinaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with nicotinic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like toluene. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic reduction of 3-cyanopyridine in the presence of Raney nickel. This method is advantageous due to its scalability and efficiency. The reaction is conducted in an aqueous medium, and the product is isolated through distillation and purification techniques .
化学反应分析
Types of Reactions
6-(4-Ethoxyphenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(4-Ethoxyphenyl)nicotinic acid.
Reduction: 6-(4-Ethoxyphenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(4-Ethoxyphenyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-(4-Ethoxyphenyl)nicotinaldehyde involves its role as a precursor in NAD biosynthesis. NAD is essential for various cellular processes, including oxidative stress response, mitochondrial function, and ATP production. The compound is converted to NAD through the Preiss-Handler pathway, which involves the enzyme nicotinate phosphoribosyltransferase (NAPRT) .
相似化合物的比较
Similar Compounds
6-(4-Formylphenyl)nicotinaldehyde: Similar structure but with a formyl group instead of an ethoxy group.
Pyridine-3-carbaldehyde:
Uniqueness
6-(4-Ethoxyphenyl)nicotinaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This structural modification can enhance its solubility and potentially improve its pharmacokinetic properties compared to other nicotinaldehydes.
属性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
6-(4-ethoxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-2-17-13-6-4-12(5-7-13)14-8-3-11(10-16)9-15-14/h3-10H,2H2,1H3 |
InChI 键 |
GJFJBXNTHDVPRR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


